molecular formula C9H11N3OS B182422 4-Methoxybenzaldehyde thiosemicarbazone CAS No. 4334-74-1

4-Methoxybenzaldehyde thiosemicarbazone

Cat. No. B182422
CAS RN: 4334-74-1
M. Wt: 209.27 g/mol
InChI Key: TUNWURMRBJWUFJ-IZZDOVSWSA-N
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Description

4-Methoxybenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C9H11N3OS . It is a part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of 4-Methoxybenzaldehyde thiosemicarbazone involves a condensation reaction between 4-methoxybenzaldehyde and 4-methylthiosemicarbazide . The yield of this reaction is reported to be around 85.12% .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzaldehyde thiosemicarbazone is characterized by spectroscopic methods and single crystal X-ray diffraction technique . The compound has a double-bond stereo configuration .


Chemical Reactions Analysis

Thiosemicarbazones, including 4-Methoxybenzaldehyde thiosemicarbazone, have been found to inhibit cathepsin B activity to a greater extent than semicarbazones . The activity of cathepsin B was estimated at different concentrations of semicarbazones and thiosemicarbazones .


Physical And Chemical Properties Analysis

4-Methoxybenzaldehyde thiosemicarbazone is a white solid with a melting point of 217–220 °C . It has an average mass of Da and a monoisotopic mass of Da .

Scientific Research Applications

  • Coordination Chemistry and Electrochemical Analysis : It forms complexes with divalent metal ions like Manganese (II), Iron (II), Cobalt (II), Nickel (II), and Zinc(II), which have been studied using polarographic techniques. These complexes demonstrate a change in the E1/2 values of the metal ions, indicating complexation, and are found to have a 1:2 stoichiometry (Saraswat & Saraswat, 2021).

  • Anticancer Activity : Thiosemicarbazones, including derivatives of 4-Methoxybenzaldehyde thiosemicarbazone, have shown in vitro anticancer activities against different cell lines. They exhibit potential as multitargeting drug candidates, with significant upregulation of tumor suppressor genes and downregulation of oncogenes in treated cells (Sibuh et al., 2021).

  • Tyrosinase Inhibition : Derivatives of 4-Methoxybenzaldehyde thiosemicarbazone, like MBT, have been found to inhibit tyrosinase activities, indicating potential use in food preservation and cosmetics. These compounds showed reversible mixed-type inhibition on tyrosinase, providing a basis for developing new additives (Chen et al., 2012).

  • Crystallographic Studies : The crystal structures of various thiosemicarbazone derivatives, including those related to 4-Methoxybenzaldehyde thiosemicarbazone, have been analyzed, providing insights into their molecular configurations and potential applications in the development of novel therapeutics (Chumakov et al., 2014).

  • Thermal Behavior : Transition metal complexes of 4-Methoxybenzaldehyde thiosemicarbazone have been synthesized, and their thermal behaviors studied, contributing to the understanding of the stability and decomposition properties of these complexes (Prakash et al., 1987).

  • Cholinesterase Inhibition : Para-substituted thiosemicarbazone derivatives, including those derived from 4-Methoxybenzaldehyde, have been evaluated for their anticholinesterase inhibitory activity. This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Khan et al., 2023).

  • Antimicrobial Activity : Thiosemicarbazone derivatives have been found to exhibit significant antimicrobial activities against various pathogens, suggesting their potential in the development of new antimicrobial agents (Mohamed et al., 2014).

Future Directions

The future directions for the research on 4-Methoxybenzaldehyde thiosemicarbazone could involve further exploration of its inhibitory effects on cathepsin B . Additionally, its potential as an effective antioxidant could be investigated .

properties

IUPAC Name

[(E)-(4-methoxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNWURMRBJWUFJ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methoxybenzaldehyde thiosemicarbazone

CAS RN

4334-74-1
Record name Anisaldehyde, thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004334741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisaldehyde thiosemicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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